molecular formula C12H13BrFN3 B14916366 n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

Cat. No.: B14916366
M. Wt: 298.15 g/mol
InChI Key: GSWUMKLLNOVLLJ-UHFFFAOYSA-N
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Description

n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine: is an organic compound that features a benzyl group substituted with bromine and fluorine atoms, and a pyrazole ring attached to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine typically involves multiple steps:

    Formation of the Benzyl Halide: The starting material, 2-bromo-4-fluorobenzyl alcohol, is converted to the corresponding benzyl halide using a halogenating agent such as thionyl chloride or phosphorus tribromide.

    Nucleophilic Substitution: The benzyl halide undergoes nucleophilic substitution with 1H-pyrazole in the presence of a base like potassium carbonate to form the intermediate compound.

    Reductive Amination: The intermediate is then subjected to reductive amination with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups.

    Substitution: The bromine and fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: New benzyl derivatives with different substituents.

Scientific Research Applications

Chemistry

In chemistry, n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of halogenated benzyl derivatives on biological systems. It may serve as a probe to investigate the interactions of similar compounds with enzymes or receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms on the benzyl ring may enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • n-(2-Chloro-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine
  • n-(2-Bromo-4-chlorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine
  • n-(2-Bromo-4-fluorobenzyl)-2-(1h-imidazol-1-yl)ethan-1-amine

Uniqueness

n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine is unique due to the presence of both bromine and fluorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the pyrazole ring provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C12H13BrFN3

Molecular Weight

298.15 g/mol

IUPAC Name

N-[(2-bromo-4-fluorophenyl)methyl]-2-pyrazol-1-ylethanamine

InChI

InChI=1S/C12H13BrFN3/c13-12-8-11(14)3-2-10(12)9-15-5-7-17-6-1-4-16-17/h1-4,6,8,15H,5,7,9H2

InChI Key

GSWUMKLLNOVLLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCNCC2=C(C=C(C=C2)F)Br

Origin of Product

United States

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